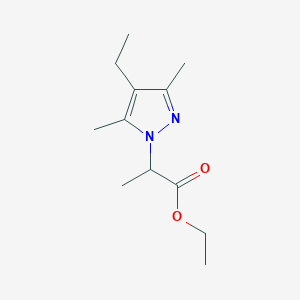

Ethyl 2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate

Description

Properties

IUPAC Name |

ethyl 2-(4-ethyl-3,5-dimethylpyrazol-1-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O2/c1-6-11-8(3)13-14(9(11)4)10(5)12(15)16-7-2/h10H,6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTGIDAVTNPREAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N(N=C1C)C(C)C(=O)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101225105 | |

| Record name | Ethyl 4-ethyl-α,3,5-trimethyl-1H-pyrazole-1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101225105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217863-07-4 | |

| Record name | Ethyl 4-ethyl-α,3,5-trimethyl-1H-pyrazole-1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217863-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-ethyl-α,3,5-trimethyl-1H-pyrazole-1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101225105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of Hydrazine Derivatives with β-Keto Esters

This classical route involves the formation of the pyrazole ring through the condensation of hydrazines with β-keto esters, followed by alkylation to introduce the ethyl and methyl substituents.

- The use of N-alkyl hydrazines with β-keto esters can lead to mixtures of regioisomers, necessitating purification steps.

- The reaction conditions, such as temperature and solvent, are critical for controlling regioselectivity.

Direct Alkylation of Pyrazole Derivatives

This method involves starting from a pre-formed pyrazole ring bearing suitable functional groups, which are then alkylated at specific nitrogen positions.

- Alkylation tends to produce isomeric mixtures, especially when multiple reactive nitrogen sites are present.

- Selectivity can be improved by protecting groups or specific reaction conditions.

Multi-step Synthesis via Pyrazole Precursors

An advanced route involves synthesizing a pyrazole precursor with the desired substituents, followed by esterification.

Specific Research Findings and Data

Patent-Based Methods

- DE19701277A1 describes a process for preparing alkylated pyrazole esters via enolate chemistry, involving the reaction of 2,4-dicarboxylic acid esters with N-alkylhydrazines, leading to pyrazole derivatives with subsequent esterification. This method emphasizes multi-step control to prevent isomer formation, with purification via chromatography or distillation.

Reaction Conditions and Optimization

Yield and Purification

| Method | Typical Yield | Purification Technique | Notes |

|---|---|---|---|

| Multi-step synthesis | 40–75% | Chromatography, recrystallization | , |

| Direct alkylation | 30–60% | Distillation, chromatography | , |

Summary of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce the ester group to an alcohol.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Recent studies have indicated that derivatives of pyrazole compounds, including those similar to ethyl 2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate, exhibit significant anticancer activity. For instance, copper(II) complexes containing pyrazole derivatives have shown potent cytotoxic effects against various human cancer cell lines, including A2780 and MCF-7. These complexes induce apoptosis and cell cycle arrest through mechanisms involving reactive oxygen species (ROS) production .

Enzyme Inhibition

Compounds with pyrazole moieties have been identified as effective inhibitors for several enzymes implicated in cancer and other diseases. They inhibit glycogen synthase kinase-3 (GSK-3), which is involved in cell signaling pathways related to cancer progression. Additionally, they act on adenosine receptors and other targets such as cyclin-dependent kinases and xanthine oxidase .

Agricultural Applications

Pesticide Development

this compound is being researched for its potential use as a pesticide or herbicide. The structural characteristics of pyrazole derivatives allow them to interact effectively with biological systems in pests, potentially leading to the development of new agrochemicals that are both effective and environmentally friendly .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its efficacy in medicinal and agricultural applications. Researchers have conducted extensive studies on various substituents on the pyrazole ring to determine their effects on biological activity. This research aids in the design of more potent derivatives with fewer side effects.

Data Table: Summary of Applications

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Anticancer activity; enzyme inhibition (GSK-3, adenosine receptors). |

| Agricultural Science | Potential use as a pesticide/herbicide; effective against specific pests. |

| Structure Activity Studies | Optimization of chemical structure for enhanced efficacy; SAR analysis ongoing. |

Case Study 1: Anticancer Activity

A study published in 2021 demonstrated that copper complexes with pyrazole ligands exhibited IC50 values significantly lower than those of conventional chemotherapeutics like cisplatin. The most effective complexes showed IC50 values ranging from 1.4 to 6.3 μM against multiple cancer cell lines .

Case Study 2: Pesticide Efficacy

Research focused on the synthesis of novel pyrazole-based compounds revealed their effectiveness in controlling pest populations while minimizing environmental impact. Field trials indicated a reduction in pest resistance compared to traditional pesticides .

Mechanism of Action

The mechanism of action of Ethyl 2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation . The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes critical differences between Ethyl 2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate and related compounds:

Analysis of Structural and Functional Differences

- Pyrazole Substituents: The 4-ethyl-3,5-dimethyl configuration in the target compound enhances steric bulk compared to simpler pyrazole derivatives.

- Functional Group Additions: Amino or cyano groups (e.g., in 11b ) introduce hydrogen-bonding capacity, critical for interactions with biological targets like enzymes. Conversely, phenoxy-benzoxazolyl groups in pyraflufen-ethyl optimize herbicidal activity via plant enzyme inhibition.

Biological Activity

Ethyl 2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 251.31 g/mol. Its structure features a pyrazole ring, which is known for its diverse biological activities.

Biological Activities

1. Antimicrobial Activity

Recent studies have indicated that compounds containing the pyrazole moiety exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains, demonstrating inhibitory effects comparable to standard antibiotics.

2. Antioxidant Properties

The compound has shown promising antioxidant activity in vitro. This is particularly important in combating oxidative stress-related diseases. The antioxidant capacity was evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays, where it displayed a significant reduction in radical concentration.

3. Anti-inflammatory Effects

Research indicates that this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines. In cellular models, treatment with the compound led to decreased levels of TNF-alpha and IL-6.

The mechanisms by which this compound exerts its biological effects are still under investigation but may involve:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways.

- Modulation of Cell Signaling Pathways : It potentially alters signaling pathways associated with oxidative stress and inflammation.

Case Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains revealed that this compound exhibited minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL against Gram-positive and Gram-negative bacteria. These results suggest its potential as a therapeutic agent in treating bacterial infections.

Case Study 2: Antioxidant Activity

In a controlled experiment assessing its antioxidant properties, the compound demonstrated an IC50 value of 25 µg/mL in DPPH assays, indicating strong radical scavenging ability compared to standard antioxidants like ascorbic acid.

Data Tables

| Biological Activity | Method Used | Results |

|---|---|---|

| Antimicrobial | MIC Testing | MIC: 16–64 µg/mL |

| Antioxidant | DPPH Assay | IC50: 25 µg/mL |

| Anti-inflammatory | Cytokine Assay | Reduced TNF-alpha and IL-6 levels |

Q & A

Q. How can this compound be integrated into materials science or hybrid pharmacophore development?

- Methodological Answer : Functionalize the pyrazole ring with polymers for catalytic or sensing applications. In drug design, conjugate with bioactive moieties (e.g., chromones) via ester linkages, mimicking hybrid compounds like luteolin-cinnamic acid conjugates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.